molecular formula C12H12N2 B13603559 3-(Quinolin-2-yl)prop-2-en-1-amine

3-(Quinolin-2-yl)prop-2-en-1-amine

Cat. No.: B13603559
M. Wt: 184.24 g/mol
InChI Key: RIVFQHXZOBYDAW-HWKANZROSA-N
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Description

3-(Quinolin-2-yl)prop-2-en-1-amine is an organic compound that features a quinoline ring attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-2-yl)prop-2-en-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the condensation of quinoline-2-carbaldehyde with allylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amine derivatives.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.

Major Products

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, saturated amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

3-(Quinolin-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the prop-2-en-1-amine group.

    2-Aminoquinoline: Similar to 3-(Quinolin-2-yl)prop-2-en-1-amine but with an amino group directly attached to the quinoline ring.

    Quinolin-2-carbaldehyde: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both the quinoline ring and the prop-2-en-1-amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

(E)-3-quinolin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C12H12N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-8H,9,13H2/b5-3+

InChI Key

RIVFQHXZOBYDAW-HWKANZROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/CN

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CCN

Origin of Product

United States

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